molecular formula C20H21N3O3S B2647412 2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide CAS No. 2415634-26-1

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide

Cat. No.: B2647412
CAS No.: 2415634-26-1
M. Wt: 383.47
InChI Key: TWRKIYQHIBISNP-UHFFFAOYSA-N
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Description

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide is a complex organic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring, benzyl group, and dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with a dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide
  • **N~2~-benzyl-N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine

Uniqueness

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide stands out due to its unique thiadiazine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-9-10-19(15(2)11-14)21-20(24)18-13-23(27(25,26)22-16(18)3)12-17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRKIYQHIBISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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